2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester is an organic compound characterized by its complex molecular structure and notable chemical properties. Its molecular formula is , and it has a molecular weight of approximately 302.17 g/mol. The compound is recognized for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
The synthesis of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester typically involves several steps of organic synthesis. A common method includes:
The molecular structure of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester features a brominated imidazo[1,2-a]pyrazine backbone with a carboxylic acid tert-butyl ester functional group.
The compound undergoes various chemical reactions typical of its structure:
The mechanism of action for 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester involves its interaction with biological targets at the molecular level. The presence of the bromine atom enhances its reactivity and biological activity by facilitating interactions with enzymes or receptors within cellular pathways.
The compound's predicted boiling point and density provide insights into its physical behavior under various conditions, which is essential for laboratory handling and application in synthesis .
The applications of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester span several scientific domains:
The imidazo[1,2-a]pyrazine core is a [5,6]-fused bicyclic system exhibiting high π-deficient character due to electron-withdrawing nitrogen atoms. This feature enhances hydrogen-bond acceptor strength, dipole moment (∼5–6 D), and polar surface area—properties that profoundly influence drug-likeness [1] [6]. The Boc-protected dihydropyrazine moiety in 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester introduces conformational rigidity and safeguards secondary amine functionality during synthetic routes, crucial for late-stage deprotection and diversification [4] [7].
Functionally, this scaffold demonstrates exceptional versatility in targeting disease-relevant biomacromolecules. Imidazo[1,2-a]pyrazines exhibit broad pharmacodynamic profiles, including:
The hydrogen-bonding topology of imidazo[1,2-a]pyrazines—particularly N1 and annular nitrogen atoms—facilitates bidentate interactions with target proteins, while the fused ring system provides metabolic stability over monocyclic heterocycles [1] [6]. Comparative analysis with related scaffolds highlights its balanced profile:
Table 2: Comparative Physicochemical and Target Engagement Properties of Related Bicyclic Heterocycles
Scaffold | Dipole Moment (D) | Hydrogen-Bond Acceptors | Key Therapeutic Applications |
---|---|---|---|
Imidazo[1,2-a]pyrazine | 5.2–6.1 | 3–4 | Kinase inhibitors, Antibacterials |
Imidazo[1,2-a]pyridine | 4.0–4.8 | 2–3 | Sedatives (Zolpidem), Antituberculars |
Imidazo[1,2-b]pyridazine | >5.5 | 3–4 | Anticancer (Ponatinib), Neurodiagnostics |
The C2-bromine substituent in 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester is a critical synthetic handle enabling transition-metal-catalyzed cross-coupling reactions—cornerstone methodologies in fragment-based drug design. Bromine enhances the electrophilicity of the adjacent C3 position, facilitating regioselective functionalization via:
This brominated intermediate addresses key challenges in imidazo[1,2-a]pyrazine chemistry: direct C-H functionalization often suffers from poor regiocontrol, while halogenation at C8 (pyrazine position) complicates amination steps due to competing nucleophilic displacements [6]. Consequently, the C2-bromo derivative serves as a regio-defined precursor for generating targeted libraries against high-value biological pathways:
Table 3: Applications of Brominated Imidazo[1,2-a]pyrazines in Drug Discovery Programs
Therapeutic Area | Molecular Target | Role of Bromine | Outcome |
---|---|---|---|
Oncology | Tropomyosin receptor kinase (Trk) | Enables C2-aryl diversification via Suzuki coupling | Potent degraders (PROTACs) with IC₅₀ < 50 nM [1] |
Infectious Diseases | VirB11 ATPase (HP0525) | Serves as coupling site for sulfonamide groups | ATPase inhibitors disrupting T4SS in H. pylori [6] |
Tuberculosis | Cytochrome bcc complex (QcrB) | Allows introduction of lipophilic biaryl ethers | Nanomolar inhibitors against XDR-TB strains [5] |
The Boc group further enhances synthetic utility by preventing N7-alkylation side reactions during cross-coupling and enabling acid-mediated deprotection to reveal secondary amines for subsequent acylations or sulfonylations [4] [7]. This orthogonal protection strategy is indispensable for generating structurally diverse pharmacophores targeting kinases, ATPases, and bacterial synthases [1] [5] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7